1,2-二苯乙二酮单肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Diphenylethanedione monoxime is a chemical compound with notable importance in organic synthesis and chemical research. Although specific research directly addressing this compound was not found, insights into closely related compounds and their reactions, synthesis, and properties offer valuable information.

Synthesis Analysis

The synthesis of 1,2-diphenylethane derivatives involves various methods, including F-C alkylation, benzyl coupling reactions, and carbonyl coupling and reduction reactions. These processes underscore the compound's role as a critical organic synthetic intermediate (Tang Zhong-feng, 2010).

Molecular Structure Analysis

The molecular structure of 1,2-diphenylethane, closely related to the target compound, shows significant geometrical parameters such as bond lengths and angles, indicating the molecule exists predominantly in the antiperiplanar form in the vapor phase at 373 K (Q. Shen, 1998).

Chemical Reactions and Properties

A novel 2,3,7-triphenyl derivative of the bicyclic cyclopenta[c]pyran was unexpectedly formed from the reaction of 1,2-diphenylethanedione with cyclopentadiene, illustrating the compound's potential in generating complex structures through serendipitous reactions (M. Banciu et al., 2001).

Physical Properties Analysis

The crystal structure of related compounds, such as 1,2-diphenylethane derivatives, provides insight into the physical properties, including crystal system, space group, and unit cell parameters, which are essential for understanding the compound's behavior in solid state (H. Allouchi, C. Courseille, 2005).

Chemical Properties Analysis

Reactivity studies, such as the reaction of 1,2-diphenylethane with D2, reveal mechanistic insights and the introduction of deuterium, showcasing the compound's chemical behavior under specific conditions (R. Guthrie et al., 1994).

科学研究应用

光化学生成和鉴定

1,2-二苯乙二酮单肟已在光化学研究中得到研究。研究人员通过在低温下氩基质中光解不同的前体分子来生成这种化合物。他们专注于基于实验和计算的红外光谱对单肟的结构阐明(Maier, Reisenauer, Röther, & Eckwert, 2006)。

意外的化学反应

该化合物还参与了偶然的化学反应。例如,1,2-二苯乙二酮与环戊二烯的反应意外地产生了一种新型的环戊[c]吡喃的三苯衍生物,从而提供了对复杂化学反应和结构的见解(Banciu et al., 2001)。

光谱研究

已经对1,2-二苯乙二酮单肟进行了非弹性中子散射(INS)研究。这些研究有助于理解该化合物中的低频振动和氢键,有助于对生物活性有机物质的更广泛了解(Rachwalska et al., 2014)。

化学反应中的反应性

该化合物的反应性已在各种化学反应中得到探索。例如,它的单肟衍生物在强酸存在下与苯反应,提供了对弗里德尔-克拉夫茨反应和此类过程中亲电试剂行为的见解(Ohwada et al., 1996)。

在聚合物科学中的应用

在聚合物科学领域,已经使用了1,2-二苯乙二酮的衍生物。例如,使用1,2-二苯乙二酮衍生物合成了1,2-二氧杂环,这突出了其在创建新型聚合物结构中的作用(Nishino et al., 1991)。

核磁共振研究

核磁共振(NMR)研究也采用了1,2-二苯乙二酮的衍生物。这些研究对于分析手性羧酸的对映异构纯度至关重要,展示了该化合物在详细分子分析中的效用(Fulwood & Parker, 1994)。

合成工艺

与1,2-二苯乙二酮单肟密切相关的1,2-二苯乙烷的合成工艺已在研究中得到总结和讨论。这些过程包括各种化学反应,并突出了该化合物作为有机合成中间体的显着性(Tang Zhong-feng, 2010)。

耐热聚合物

1,2-二苯乙二酮衍生物已用于制造耐热烃聚合物。该应用对于开发具有增强热稳定性的材料至关重要(Lv et al., 2020)。

属性

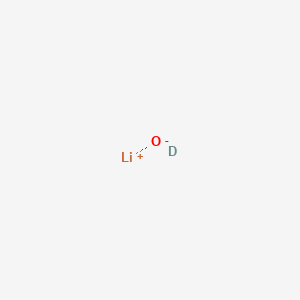

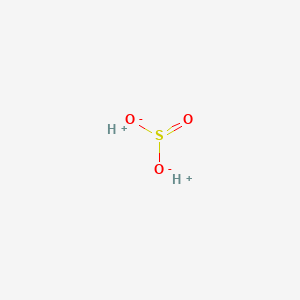

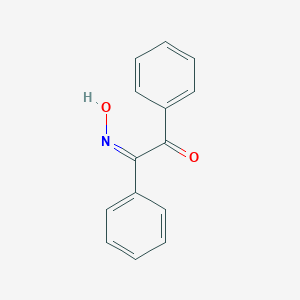

IUPAC Name |

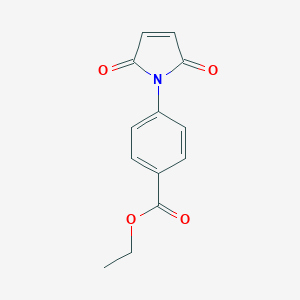

(2Z)-2-hydroxyimino-1,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBYFEGTUWWPTR-SQFISAMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diphenylethanedione monoxime | |

CAS RN |

14090-77-8 |

Source

|

| Record name | Benzil, monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)